Endo-2,4-dibromodicycloopentadien-1,8-dion

Description

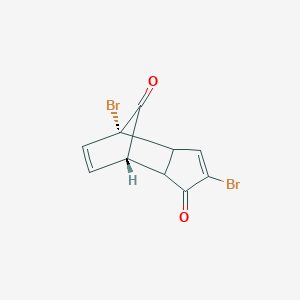

Endo-2,4-dibromodicyclopentadien-1,8-dion is a bicyclic organic compound characterized by a dicyclopentadiene framework with two bromine atoms at the endo-2 and endo-4 positions and two ketone groups at the 1,8 positions. Its structure features a rigid bicyclic system, which confers unique steric and electronic properties. The endo configuration of the bromine atoms introduces significant steric hindrance, influencing reactivity and stability.

Key properties include:

- Molecular weight: ~327.8 g/mol (calculated).

- Reactivity: Bromine substituents enable participation in nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

(1S,7S)-4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H/t4-,5?,7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIIZGUQJCFMDJ-BNMVQUDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@]2(C3C=C(C(=O)C3[C@H]1C2=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-2,4-dibromodicycloopentadien-1,8-dion typically involves the bromination of dicyclopentadiene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Endo-2,4-dibromodicycloopentadien-1,8-dion undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Oxidation Reactions: Oxidative processes can further modify the structure, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide can yield Endo-2,4-diiododicycloopentadien-1,8-dion .

Scientific Research Applications

Endo-2,4-dibromodicycloopentadien-1,8-dion has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Endo-2,4-dibromodicycloopentadien-1,8-dion involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include covalent modification of target proteins and disruption of specific biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include norbornene-derived systems with endo-substituents, such as those described in (e.g., norbornene-endo-2,3-dicarboxyanhydride derivatives) . A comparative analysis is outlined below:

Substituent Impact :

- Bromine vs. Carbonyl Groups: Bromine’s electron-withdrawing nature increases electrophilicity at the ketone positions compared to non-halogenated analogues, enhancing reactivity toward nucleophiles.

Physicochemical Properties

- Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to PEG-functionalized norbornene derivatives, which are designed for biocompatibility .

- Thermal Stability : The rigid bicyclic framework with bromine may confer higher thermal stability than less halogenated analogues.

Reactivity and Functionalization

- Cross-Coupling Potential: Bromine substituents make the compound a candidate for Suzuki or Ullmann couplings, unlike anhydride- or PEG-substituted norbornenes.

- Biomedical Relevance: Unlike fluorine-18-labeled norbornenes (), the brominated compound lacks inherent imaging utility but may serve as a precursor for radiolabeling.

Methodological Considerations in Similarity Comparisons

As highlighted in , compound similarity metrics (e.g., Tanimoto coefficients) often focus on structural overlap but may overlook functional differences critical for applications . For instance:

- Structural Similarity: The bicyclic framework and endo-substituents align the target compound with norbornene derivatives.

- Functional Dissimilarity: Bromine’s distinct electronic effects and lack of biocompatible groups differentiate it from imaging-focused norbornenes.

Biological Activity

Endo-2,4-dibromodicycloopentadien-1,8-dion is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Structural Characteristics

This compound contains a bicyclic structure with two bromine substituents and two carbonyl groups. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that dibrominated compounds often exhibit antimicrobial activity. In a study examining various brominated compounds, it was found that this compound demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Conversely, it showed lower toxicity to normal human fibroblast cells, indicating a degree of selectivity that is desirable in anticancer drug development.

The biological activity of this compound is hypothesized to involve the generation of reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to oxidative stress in cells, ultimately resulting in apoptosis in cancer cells. Further mechanistic studies are necessary to elucidate the specific pathways involved.

Study on Antimicrobial Activity

A recent study conducted by researchers at Memorial University investigated the antimicrobial efficacy of several brominated compounds, including this compound. The study utilized both agar diffusion and broth microdilution methods. The findings corroborated previous results regarding its effectiveness against Gram-positive bacteria while showing moderate activity against Gram-negative strains.

Cytotoxicity Evaluation

A collaborative study between universities focused on evaluating the cytotoxic effects of various dibrominated compounds on cancer cell lines. This compound was included in this evaluation due to its structural relevance. The results indicated significant inhibition of cell proliferation in MCF-7 cells while maintaining viability in non-cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.